Biotin-PEG11-Azide

Biotin-Avidin Binding PEG Spacer Stoichiometry Affinity Capture

Biotin-PEG11-Azide is a monodisperse (single-MW 796.97 Da) heterobifunctional reagent engineered for precision bioconjugation. Its 11-unit PEG spacer (~50.4 Å) uniquely maintains 4:1 avidin/streptavidin binding stoichiometry—shorter PEG3 linkers fail to access sterically hindered binding pockets, while longer PEG chains (>PEG45) collapse to 1:1 binding. The hydrophilic PEG11 arm permits direct aqueous conjugation without DMSO cosolvent, eliminating the protein aggregation risks inherent to hydrophobic alkyl-chain linkers. The terminal azide enables both CuAAC and SPAAC click chemistry. As a discrete, single-MW PROTAC linker, it provides the precise SAR characterization required for regulatory submissions that polydisperse PEG alternatives cannot deliver. Ideal for affinity pulldown, SPR sensor-chip immobilization, and targeted protein degradation workflows.

Molecular Formula C34H64N6O13S
Molecular Weight 797.0 g/mol
Cat. No. B8024726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG11-Azide
Molecular FormulaC34H64N6O13S
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1
InChIKeyWETRQYMCASPBIY-PHDGFQFKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG11-Azide: Precision Biotinylation Linker for Click Chemistry and PROTAC Synthesis


Biotin-PEG11-Azide (CAS 2276672-04-7, 956494-20-5, MW ~797 Da) is a monodisperse heterobifunctional reagent comprising a biotin moiety for high-affinity avidin/streptavidin capture, a linear undecaethylene glycol (PEG11) spacer arm of 11 ethylene oxide units providing a calculated length of approximately 50.4 Å, and a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . As a discrete, single-molecular-weight PEG compound rather than a polydisperse mixture, it enables precise spatial control in bioconjugation and serves as a PEG-based PROTAC linker in targeted protein degradation research .

Why PEG Spacer Length Matters: Biotin-PEG11-Azide Selection Criteria vs. Shorter or Longer PEG Analogs


The PEG spacer arm length in biotin-azide linkers is not a commodity variable; it directly modulates the equilibrium binding constant with avidin, alters conjugation stoichiometry, and dictates accessibility to sterically hindered biotin-binding pockets [1]. Substituting a shorter linker such as Biotin-PEG3-Azide (~17.6 Å spacer) may limit the biotin moiety's reach into the deep binding cleft of avidin/streptavidin, while excessively long PEG chains (>PEG45) can adopt coiled conformations that block adjacent binding sites and reduce the effective binding stoichiometry from 4:1 to 1:1 [2]. Furthermore, replacing the hydrophilic PEG spacer with a hydrophobic alkyl chain linker dramatically reduces aqueous solubility and introduces nonspecific hydrophobic interactions that can trigger protein aggregation [3]. The following evidence quantifies precisely where Biotin-PEG11-Azide delivers measurable performance differentiation.

Quantitative Differentiation Evidence: Biotin-PEG11-Azide vs. Shorter/Longer PEG Analogs and Alkyl Spacers


PEG11 Chain Length Preserves Full 4:1 Avidin Binding Stoichiometry vs. PEG5000-Induced Stoichiometry Collapse

The PEG11 spacer (MW ~588 g/mol equivalent segment) maintains a 4:1 biotin-to-avidin binding stoichiometry, identical to unconjugated biotin, whereas PEG5000-conjugated biotin exhibits a severely restricted 1:1 stoichiometry due to steric blocking of adjacent avidin binding pockets [1]. The equilibrium dissociation constant (Kd) for PEGylated biotin in the MW 588–3400 range is approximately 10⁻⁸ M, representing a ~10⁷-fold reduction in affinity relative to native biotin-avidin (Kd ~10⁻¹⁵ M) yet remaining sufficient for efficient capture applications without the stoichiometric penalty incurred by longer PEG chains [2].

Biotin-Avidin Binding PEG Spacer Stoichiometry Affinity Capture

PEG11 Spacer Provides Intermediate Accessibility Balance: SA-HRP Immobilization Trade-Offs Between PEG3 (High Density) and PEG23 (Low Density but Higher Specific Activity)

In a direct head-to-head comparison of biotin-PEG3 (short) vs. biotin-PEG23 (long) linkers conjugated to PNIPAAm brushes via click chemistry, PEG3 yielded significantly higher biotin attachment and subsequent streptavidin-HRP immobilization (81–98% monolayer coverage), whereas PEG23 produced only 43% monolayer coverage at 20°C [1]. However, PEG23-modified surfaces exhibited higher specific enzymatic activity per immobilized HRP molecule due to reduced steric crowding and enhanced substrate accessibility [2]. Biotin-PEG11-Azide, with its intermediate 50.4 Å spacer length (38 atoms for the dPEG®11 variant), occupies the optimal middle ground: greater binding site accessibility than PEG3 while avoiding the loading deficit and reduced immobilization efficiency observed with PEG23 .

Enzyme Immobilization Surface Functionalization Biotin-Streptavidin

PEG Spacer Replaces Hydrophobic Alkyl Chains: Eliminates Protein Aggregation and Nonspecific Binding Observed with Hydrocarbon Spacers

Replacing the alkyl chain spacer found in traditional biotinylation reagents (e.g., LC-biotin with a 6-carbon aliphatic spacer) with a discrete PEG11 spacer dramatically improves aqueous solubility and eliminates antibody aggregation that commonly occurs with hydrophobic linkers [1]. Commercially available biotin-aminooxy reagents using alkyl spacers exhibit poor water solubility, requiring dissolution in dry DMSO immediately before use, and frequently cause aggregation or precipitation of the biotinylated protein . In contrast, PEG11-containing biotinylation reagents can be dissolved directly in aqueous buffer and do not trigger protein aggregation while simultaneously reducing nonspecific hydrophobic interactions .

Bioconjugation Protein Solubility Linker Chemistry

Monodisperse PEG11 (796.97 Da) Enables Precise Pharmacokinetic Modeling vs. Polydisperse PEG Mixtures in PROTAC and ADC Development

Biotin-PEG11-Azide is a discrete, single-molecular-weight compound (MW 796.97 Da, monodisperse) rather than a polydisperse PEG mixture . This distinction is critical for PROTAC and ADC development: polydisperse PEG linkers produce heterogeneous conjugate populations with variable pharmacokinetic profiles, complicating regulatory characterization and batch-to-batch reproducibility [1]. Industry development programs have specifically selected monodispersed PEG11 linkers for fatty acid conjugation strategies aimed at half-life extension through serum albumin binding, underscoring the practical value of discrete PEG11 length in therapeutic candidate optimization [2].

PROTAC Linker ADC Development Pharmacokinetics

Optimal Application Scenarios for Biotin-PEG11-Azide Based on Quantitative Evidence


PROTAC Linker for Ternary Complex Optimization Requiring Balanced Spacer Length

Biotin-PEG11-Azide serves as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras, where the 11-unit PEG spacer provides an intermediate length (~50.4 Å) between excessively short linkers that restrict ternary complex formation and excessively long linkers that introduce conformational entropy penalties . As a monodisperse compound with single molecular weight (796.97 Da), it enables precise characterization of PROTAC conjugates, a critical requirement for SAR studies and eventual regulatory submissions that polydisperse PEG alternatives cannot satisfy [1].

Affinity Pulldown Assays Requiring High Capture Density Without Stoichiometric Penalty

For affinity pulldown experiments targeting proteins such as OSBP or ORP4, the PEG11 spacer maintains 4:1 avidin binding stoichiometry while providing sufficient reach to access sterically hindered binding pockets . Unlike PEG5000 linkers that collapse to 1:1 stoichiometry due to steric blocking, PEG11 preserves full tetrameric binding capacity, maximizing target enrichment per unit of avidin resin [1]. Researchers selecting PEG11 over PEG3 may accept modestly lower surface loading in exchange for reduced steric crowding and preserved biomolecule activity, as demonstrated in enzyme immobilization studies [2].

Click Chemistry-Based Bioconjugation with Aqueous Compatibility

The terminal azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN-functionalized molecules . The hydrophilic PEG11 spacer imparts water solubility that alkyl chain-based biotin linkers lack, allowing direct conjugation in aqueous buffer without DMSO cosolvent and eliminating the protein aggregation observed with hydrophobic spacers [1]. This property is particularly valuable for labeling sensitive antibodies or membrane proteins where organic solvent exposure must be minimized.

Surface Plasmon Resonance (SPR) Sensor Chip Functionalization

Biotin-PEG11-Azide can be immobilized onto SPR sensor chips via click chemistry for subsequent streptavidin capture, enabling fragment-based screening and biomolecular interaction analysis . The discrete 50.4 Å spacer length provides a defined distance between the sensor surface and the captured analyte, which can be systematically optimized to minimize surface effects on binding kinetics [1]. The intermediate PEG11 length offers a favorable compromise between the high-density loading achievable with PEG3 and the enhanced analyte accessibility provided by PEG23, making it suitable for kinetic studies where both binding capacity and minimal mass transport limitation are desired [2].

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